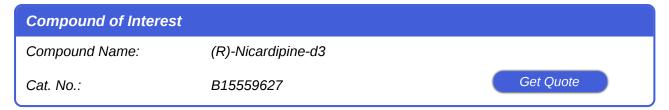


Synthesis and Characterization of (R)-Nicardipine-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(R)-Nicardipine-d3**, an important isotopically labeled internal standard for pharmacokinetic and metabolic studies of (R)-Nicardipine. This document outlines a plausible synthetic approach based on established chemical principles and details the analytical methodologies required for its structural confirmation and purity assessment.

Introduction

(R)-Nicardipine is the (R)-enantiomer of Nicardipine, a dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1] Isotope-labeled analogues, such as (R)-Nicardipine-d3, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification in biological matrices by mass spectrometry. The deuterium-labeled compound serves as an ideal internal standard, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). This guide details the synthetic strategy and analytical characterization of (R)-Nicardipine-d3.

Synthesis of (R)-Nicardipine-d3

A specific, detailed experimental protocol for the synthesis of **(R)-Nicardipine-d3** is not readily available in the public domain. However, a plausible synthetic route can be devised based on the well-established Hantzsch dihydropyridine synthesis.[2] The key steps involve the







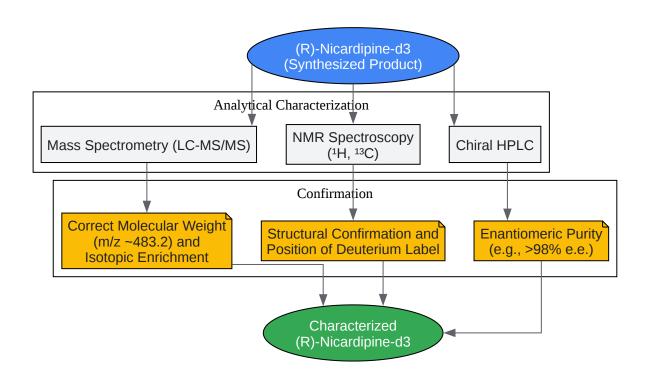
preparation of a deuterated starting material and a subsequent stereoselective cyclocondensation reaction.

The IUPAC name for a commercially available **(R)-Nicardipine-d3** standard is 5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, which indicates that the three deuterium atoms are located on the N-methyl group.[3]

A proposed synthetic workflow is outlined below:







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